molecular formula C13H13NO2 B4057748 3-(2-furyl)-3-phenylpropanimidic acid

3-(2-furyl)-3-phenylpropanimidic acid

Cat. No.: B4057748
M. Wt: 215.25 g/mol
InChI Key: CKLQHNBOMYNJCW-UHFFFAOYSA-N
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Description

3-(2-furyl)-3-phenylpropanimidic acid is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 215.094628657 g/mol and the complexity rating of the compound is 236. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Aggregation Properties

A study on the aggregation properties of stereoisomeric α-furylcinnamic acids, closely related to "3-(2-furyl)-3-phenylpropanimidic acid," utilized PM3 semiempirical quantum chemical method to reveal that certain furyl derivatives could form virtually infinite chains or ribbonlike networks through hydrogen bonds and π interactions. This insight into the molecular interactions of furyl-containing compounds can guide the design of materials and molecules with desired aggregation properties (Pálinkó & Körtvélyesi, 2001).

Enantioselective Hydrogenation

The enantioselective hydrogenation of 2,3-diarylpropenoic acids bearing heteroaromatic substituents, including (E)-2-phenyl-3-(2-furyl)propenoic acid, was examined. The study found that the presence of cinchonidine in the hydrogenation process could lead to selective production of its hydrogenated product with significant enantioselectivity. This research offers valuable information for developing asymmetric synthesis methods for producing optically active compounds from furyl-substituted precursors (Hermán et al., 2009).

Fungitoxic Activity

Another study focused on the synthesis of compounds that could form complexes with divalent metal ions and evaluated their fungitoxic activity against various phytopathogenic fungi. These findings suggest potential applications of furyl-containing compounds in the development of new fungicides or plant protection agents (Singh et al., 2000).

Electronic Properties

The electronic properties of furyl substituents attached to phosphanes and phosphonium salts were examined, providing insights into their influence on NMR chemical shifts. This research could inform the design of furyl-containing compounds for NMR spectroscopy applications or the development of materials with specific electronic characteristics (Ackermann et al., 2006).

Synthesis and Applications in Organic Chemistry

Research into the synthesis of phenyl furyl sulfides and ethers through nucleophilic substitution of nitrofurans highlights the potential of furyl-containing compounds in the synthesis of complex organic molecules. Such studies contribute to the broader understanding of furyl derivatives' reactivity and utility in organic synthesis (Ogawa et al., 2007).

Properties

IUPAC Name

3-(furan-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c14-13(15)9-11(12-7-4-8-16-12)10-5-2-1-3-6-10/h1-8,11H,9H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLQHNBOMYNJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)N)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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